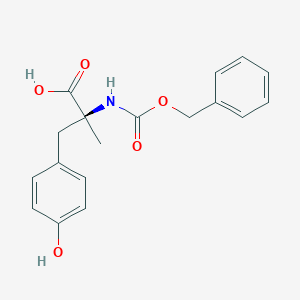

Cbz-alpha-methyl-L-Tyr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cbz-alpha-methyl-L-Tyr is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Cbz-alpha-methyl-L-tyrosine is primarily utilized as a protecting group in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino group of tyrosine during the formation of peptide bonds, allowing for selective reactions without interfering with other functional groups.

Key Findings :

- The Cbz group can be removed under mild conditions, making it advantageous for synthesizing sensitive peptides.

- The compound has been successfully incorporated into various peptide sequences, enhancing stability and solubility during synthesis processes .

Overview : Research indicates that Cbz-alpha-methyl-L-tyrosine and its derivatives exhibit significant biological activities, particularly as antagonists for specific receptors.

P2X7 Receptor Antagonism :

- A series of Cbz-substituted tyrosyl derivatives, including Cbz-alpha-methyl-L-tyrosine, have been evaluated for their antagonistic effects on the P2X7 receptor. These compounds were shown to inhibit ATP-induced IL-1β secretion from human macrophages, indicating potential therapeutic applications in inflammatory diseases .

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| Cbz-alpha-methyl-L-Tyr | 481 | Inhibitory effect similar to KN-62 |

| Other derivatives | Varies | Increased activity with specific substitutions |

Enzyme Inhibition

Overview : Cbz-alpha-methyl-L-tyrosine has been studied for its role in inhibiting specific enzymes involved in metabolic pathways.

Case Study - Tyrosine O-Prenyltransferase :

- In studies focusing on prenylation processes, Cbz-alpha-methyl-L-tyrosine was found to be a substrate for enzymes like SirD from Leptosphaeria maculans, which catalyzes the prenylation of tyrosine residues. This suggests its utility in understanding enzyme mechanisms and developing inhibitors for related pathways .

| Enzyme | Substrate | Kinetic Parameters |

|---|---|---|

| SirD | Tyrosine | Km = 0.30 mM; kcat = 1.3 s^-1 |

Pharmaceutical Applications

Overview : Given its structural properties and biological activities, Cbz-alpha-methyl-L-tyrosine is being explored for potential therapeutic applications.

Antitumor Activity :

- Preliminary studies indicate that compounds derived from Cbz-alpha-methyl-L-tyrosine may exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives showed promising results against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating effective inhibition of cell growth .

Análisis De Reacciones Químicas

Deprotection Reactions

The Cbz group in Cbz-alpha-methyl-L-Tyr can be removed via enzymatic or chemical methods:

Enzymatic Deprotection (Catalytic Hydrogenation)

Catalytic hydrogenation using palladium-based catalysts (e.g., Pd/C) is a common method for Cbz group removal. Key findings include:

-

Efficiency : Complete deprotection is achievable under optimized conditions (e.g., Pd/C with H₂ gas) .

-

Surfactant Effects : The addition of surfactants like TPGS-750-M enhances reaction efficiency, particularly for sterically hindered substrates .

Table 1: Substrate conversion rates using Cbz-ase

| Substrate | Conversion (%) | Citation |

|---|---|---|

| Z-L-Tyr | 100 | |

| Z-L-Phe | 100 | |

| Z-L-Ala | 99 |

Chemical Deprotection

Alternative chemical methods include:

-

Hydrogenolysis : Pd/C or PdCl₂ with hydrogen donors like TMDS (trimethylsilyl silane) achieves rapid deprotection but may produce byproducts .

-

Acidic Conditions : Trifluoroacetic acid (TFA) can remove ester protecting groups, followed by hydrogenation for Cbz cleavage .

Functional Group Transformations

This compound serves as a precursor for further functionalization:

Amide Formation

Cbz-protected amino acids react with aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to form arylamides without racemization .

Hydrogenolysis Mechanism

The Cbz group undergoes oxidative cleavage under hydrogenation conditions, releasing benzyl alcohol as a byproduct . Zinc ions in catalytic sites (e.g., Cbz-ase) may coordinate substrates to facilitate hydrolysis .

Enzyme-Catalyzed Hydrolysis

Cbz-ase exhibits a homotetrameric structure with conserved acidic residues (Asp, Glu) and histidines, which likely coordinate zinc ions for catalysis .

Challenges and Optimization

Propiedades

Fórmula molecular |

C18H19NO5 |

|---|---|

Peso molecular |

329.3 g/mol |

Nombre IUPAC |

(2S)-3-(4-hydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C18H19NO5/c1-18(16(21)22,11-13-7-9-15(20)10-8-13)19-17(23)24-12-14-5-3-2-4-6-14/h2-10,20H,11-12H2,1H3,(H,19,23)(H,21,22)/t18-/m0/s1 |

Clave InChI |

PKGJZJPKNMOLOE-SFHVURJKSA-N |

SMILES isomérico |

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.